3-azido-4-fluorophenol
Description
Significance of Aryl Azides and Fluorinated Phenols in Organic Chemistry
Aryl azides are organic compounds containing the azide (B81097) functional group (–N₃) attached to an aromatic ring. wikipedia.org First synthesized in 1864, these high-energy molecules have become indispensable in organic synthesis. wikipedia.orgat.uamdpi.com They are renowned for their participation in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazoles. sigmaaldrich.comsigmaaldrich.comwikipedia.org This reaction's reliability and broad applicability have made aryl azides crucial in drug discovery, bioconjugation, and materials science. sigmaaldrich.comsigmaaldrich.com Beyond click chemistry, aryl azides serve as precursors to highly reactive nitrenes, which can undergo a variety of transformations, and are used as photoaffinity labels to study biological interactions. at.uaplos.org The azide group can also function as a protecting group for amines. sigmaaldrich.com
Fluorinated phenols are aromatic compounds where a hydroxyl group and at least one fluorine atom are attached to the benzene (B151609) ring. The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine's small size allows it to mimic hydrogen, while its strong electron-withdrawing nature can enhance metabolic stability, binding affinity to target proteins, and membrane permeability of drug candidates. tandfonline.com In fact, approximately 20% of all commercialized pharmaceuticals contain fluorine. nih.gov Fluorinated phenols, in particular, can exhibit enhanced antimicrobial activity and serve as valuable monomers in polymer chemistry. ontosight.ai Their unique electronic properties also make them useful probes in biological studies. ontosight.aibrighton.ac.uk
Interdisciplinary Relevance of Combining Azide and Fluorine Functionalities
The combination of an azide group and a fluorine atom on the same aromatic scaffold, as seen in 3-azido-4-fluorophenol, creates a molecule with a unique and powerful set of characteristics. This strategic pairing offers a synergistic advantage, enabling applications that span multiple scientific fields. The azide group provides a versatile handle for "click" reactions, allowing for the straightforward attachment of the fluorinated phenol (B47542) moiety to a wide array of other molecules, including biomolecules, polymers, and surfaces. sigmaaldrich.comsigmaaldrich.com This is particularly relevant in medicinal chemistry and chemical biology, where the fluorinated phenol can act as a ¹⁹F NMR probe for drug discovery screening or introduce favorable pharmacokinetic properties into a larger molecule. sigmaaldrich.com
The interdisciplinary relevance of these combined functionalities is significant. In drug development, for instance, a fluorinated fragment can be "clicked" onto a lead compound to enhance its metabolic stability or binding affinity. sigmaaldrich.comtandfonline.com In materials science, the azide allows for the functionalization of surfaces or polymers with fluorinated units, thereby modifying their properties, such as hydrophobicity or thermal stability. baseclick.euresearchgate.net Furthermore, the development of bifunctional probes containing both an azide for click chemistry and a photoreactive group (often facilitated by the electronic properties of the fluorinated ring) is a powerful strategy in chemical biology for identifying protein targets. plos.orgnih.gov The synthesis of novel phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) for anticancer activity evaluation further underscores the importance of this combined functionality in creating new therapeutic agents. nih.gov
Overview of Key Research Domains for Azidofluorinated Aromatics
The unique properties of azidofluorinated aromatic compounds like this compound have positioned them as valuable tools in several key research domains:
Drug Discovery and Medicinal Chemistry: These compounds serve as building blocks for creating new pharmaceutical candidates. The fluorine atom can improve metabolic stability and binding affinity, while the azide group allows for easy modification and conjugation via click chemistry. sigmaaldrich.comtandfonline.comnih.gov This approach is utilized in the development of a wide range of therapeutics, including enzyme inhibitors and receptor agonists. semanticscholar.org
Chemical Biology and Bioconjugation: The bioorthogonal nature of the azide-alkyne click reaction makes azidofluorinated aromatics ideal for labeling and tracking biomolecules in living systems. sigmaaldrich.complos.org They are used to create photoaffinity probes for identifying drug targets and to functionalize proteins, nucleic acids, and other biological macromolecules. plos.orgnih.gov
Materials Science and Polymer Chemistry: The ability to functionalize polymers and surfaces with fluorinated groups via the azide handle is a significant area of research. baseclick.euresearchgate.net This can be used to create materials with tailored properties, such as altered surface energy, thermal stability, or chemical resistance.
Organic Synthesis and Catalysis: Azidofluorinated aromatics are versatile intermediates in the synthesis of complex organic molecules. The azide can be transformed into other functional groups, and the fluorine atom can influence the reactivity of the aromatic ring. wikipedia.org They are also used in the development of new catalysts and ligands.
Properties
CAS No. |
2380001-15-8 |
|---|---|
Molecular Formula |
C6H4FN3O |
Molecular Weight |
153.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways to 3 Azido 4 Fluorophenol
Retrosynthetic Analysis of the 3-Azido-4-fluorophenol Scaffold
Retrosynthetic analysis is a technique for planning a chemical synthesis that starts from the target molecule and works backward to simpler, commercially available starting materials. amazonaws.comairitilibrary.com Applying this logic to this compound, the most logical disconnections involve the carbon-azide bond, as this represents the most complex functional group to introduce with regiochemical control.
Two primary retrosynthetic pathways emerge:
Pathway A: Diazotization Route. The most direct and strategically sound disconnection is that of the C-N₃ bond, tracing the azide (B81097) back to an amino group. This functional group interconversion (FGI) points to 3-amino-4-fluorophenol (B1338284) as the immediate precursor. This amine can be converted to the target azide via a well-established diazotization reaction followed by displacement with an azide salt.
Pathway B: Nucleophilic Substitution Route. An alternative disconnection of the C-N₃ bond suggests a nucleophilic aromatic substitution (SNAr) reaction. This pathway identifies a 3-halo-4-fluorophenol (where the halogen is typically Cl or Br) as the key precursor. The azide anion (N₃⁻) would act as the nucleophile, displacing the halide at the C3 position.
These two pathways dictate the forward-synthesis strategies, which are centered on the synthesis and subsequent functionalization of these key precursors.
Classical and Modern Azidation Protocols for Fluorinated Arenes
The introduction of an azide group onto a fluorinated aromatic ring can be accomplished through several established protocols. The choice of method depends largely on the available precursors and the desired regioselectivity.
Nucleophilic aromatic substitution is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. masterorganicchemistry.comnih.gov
In the context of fluorinated arenes, the fluorine atom itself is highly electronegative, which activates the ring toward nucleophilic attack. youtube.com The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com Consequently, even though the C-F bond is very strong, fluorine can be an effective leaving group because its high electronegativity strongly activates the ring for the crucial first step. masterorganicchemistry.comyoutube.com
For the synthesis of this compound via SNAr, a precursor such as 3-chloro-4-fluorophenol (B1581553) or 3-bromo-4-fluorophenol (B1273239) would be treated with an azide source, like sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). smolecule.com
Table 1: Key Parameters for SNAr Azidation
| Parameter | Description |
| Substrate | A fluorinated arene with a good leaving group (e.g., Cl, Br, F) and activating EWGs. |
| Nucleophile | Azide ion (N₃⁻), typically from NaN₃ or trimethylsilyl (B98337) azide (TMSN₃). |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are preferred to solvate the cation of the azide salt and increase the nucleophilicity of the azide anion. researchgate.net |
| Conditions | The reaction may require elevated temperatures to proceed at a reasonable rate. |
The conversion of an aromatic primary amine to an azide via a diazonium salt intermediate is a classic and highly reliable transformation, often referred to as a Sandmeyer-type reaction. This method is particularly suitable for synthesizing this compound from its corresponding amine precursor, 3-amino-4-fluorophenol. smolecule.comorganic-chemistry.org
The process involves two main steps:
Diazotization: The aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to form a diazonium salt.
Azide Displacement: The resulting diazonium salt solution is then treated with sodium azide. The diazonium group (-N₂⁺) is an excellent leaving group (departing as dinitrogen gas), and it is readily displaced by the azide nucleophile to form the aryl azide. organic-chemistry.org
The synthesis of the required precursor, 3-amino-4-fluorophenol, can be achieved by the reduction of 3-fluoro-4-nitrophenol, which in turn can be prepared through various nitration and fluorination sequences. chemicalbook.comgoogle.com
Direct C–H azidation represents a more modern and atom-economical approach, as it circumvents the need for pre-functionalization of the substrate (e.g., conversion to an amine or halide). nih.gov Several methodologies for direct C–H azidation have been developed, often employing transition metal catalysts or hypervalent iodine reagents. nih.govchemistryviews.org
For instance, copper-catalyzed C-H azidation has been shown to be effective for a range of arenes, including those bearing fluoride (B91410) substituents. acs.org Another approach involves the use of azido-benziodoxolone (Zhdankin reagent) for direct azidation. nih.gov A method for the direct ortho-azidation of phenols has also been reported, proceeding via an azidoimidazolinium salt intermediate. chemistryviews.org
However, the application of these methods to the synthesis of this compound is complicated by regioselectivity. The powerful ortho-, para-directing effect of the hydroxyl group in phenol (B47542) would likely direct the incoming azide group to the C2 or C6 position. Achieving substitution at the C3 position would require overcoming this inherent electronic preference, possibly through the use of a directing group or a catalyst system that favors meta-substitution, which remains a significant synthetic challenge.
Synthesis of Key Halogenated Phenol Precursors
The viability of the SNAr pathway (Pathway B) is entirely dependent on the availability of a suitable 3-halo-4-fluorophenol precursor. The synthesis of such a compound requires a regiocontrolled halogenation step.
Electrophilic halogenation of phenols is a fundamental aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-director. Therefore, direct halogenation of 4-fluorophenol (B42351) with an electrophilic halogen source (e.g., Br₂ or Cl₂) would overwhelmingly yield substitution at the 2-position (ortho to the hydroxyl group). patsnap.com
Table 2: Regioselectivity in the Bromination of 4-Fluorophenol
| Reactant | Reagent | Major Product | Rationale |
| 4-Fluorophenol | Br₂ | 2-Bromo-4-fluorophenol | The -OH group is a powerful ortho-, para-director, directing the electrophile to the position ortho to it. patsnap.com |
To synthesize a 3-halo-4-fluorophenol, alternative strategies must be employed. These can include:
Multi-step synthesis involving rearrangement or blocking groups: Protecting the more reactive ortho-positions to force halogenation at the meta-position.
Synthesis from a differently substituted precursor: For example, starting with an aniline (B41778) derivative where the directing effects of the amino and fluoro groups allow for the desired halogenation pattern, followed by conversion of the amino group to a hydroxyl group via diazotization and hydrolysis. For instance, the synthesis of 4-chloro-3-fluorophenol (B1349760) can be achieved from o-fluoronitrobenzene through a sequence of reduction, diazotization, chlorination, and hydrolysis steps. guidechem.com
Halogenation under different mechanisms: Radical or other non-electrophilic halogenation pathways, though less common for this specific transformation.
The synthesis of 3-bromo-4-fluorophenol has been documented, providing a viable entry point to the SNAr strategy. chemicalbook.com
Fluorination of Phenolic Derivatives
A plausible, though less commonly documented, synthetic approach to this compound involves the direct fluorination of a 3-azidophenol (B2648097) precursor. This strategy hinges on the principles of electrophilic aromatic substitution, where an electrophilic fluorine source is introduced to the aromatic ring. The regiochemical outcome of this reaction is dictated by the directing effects of the existing substituents: the hydroxyl (-OH) and azido (B1232118) (-N₃) groups.
The hydroxyl group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the electronic nature of the azido group is more complex; it is generally considered an inductively withdrawing group but can also exhibit some resonance donation. nih.gov Studies on the electronic effects of the azide substituent on a phenol ring indicate that it acts primarily as an inductively withdrawing group with negligible resonance contribution. nih.gov This withdrawal deactivates the ring towards electrophilic attack.
Electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF₄) are commonly employed for such transformations. nih.gov The reaction conditions, including the choice of solvent and the presence of catalysts or additives, can significantly influence the regioselectivity of the fluorination of phenols. arkat-usa.org For instance, the use of ionic liquids has been shown to affect the efficiency and selectivity of electrophilic fluorination reactions. arkat-usa.org
Table 1: Potential Products of Electrophilic Fluorination of 3-Azidophenol
| Product Name | Position of Fluorination | Expected Directing Influence |
| 2-Fluoro-3-azidophenol | ortho to -OH | Favored by -OH group |
| 4-Fluoro-3-azidophenol | para to -OH | Favored by -OH group |
| 6-Fluoro-3-azidophenol | ortho to -OH | Favored by -OH group |
Chemo- and Regioselectivity Considerations in Multisubstituted Systems
The synthesis of this compound is a prime example of the challenges encountered in controlling chemo- and regioselectivity in multisubstituted aromatic systems. The more conventional and widely employed synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. smolecule.com This pathway typically starts with a precursor that already contains the fluorine atom, such as 4-fluorophenol, and introduces the azido group in a subsequent step.
In a typical SNAr approach to a related compound, 3-amino-4-fluorophenol, the synthesis might proceed through halogenation of 4-fluorophenol at the 2-position, followed by esterification, nitration at the 5-position, and finally reduction, hydrolysis, and dehalogenation. patsnap.com A more direct, though hypothetical, SNAr route to this compound could involve the reaction of a di-halo-phenol, such as 3-bromo-4-fluorophenol, with sodium azide. In this scenario, the relative reactivity of the C-Br and C-F bonds towards nucleophilic attack by the azide ion would be the critical factor determining the chemoselectivity. Generally, in SNAr reactions, the rate of substitution is influenced by the electron-withdrawing ability of the activating groups and the nature of the leaving group.
The regioselectivity of introducing substituents onto an already disubstituted ring is governed by the combined directing effects of the existing groups. For instance, in the electrophilic substitution of a molecule like 4-fluorophenol, the hydroxyl group is a strong ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. wikipedia.orglibretexts.org The powerful activating effect of the hydroxyl group would dominate, directing incoming electrophiles to the positions ortho to it (positions 2 and 6).
When considering the introduction of an azido group via diazotization of an amino group, the directing effects of the other substituents are paramount. The azido group itself, when present on an aromatic ring, acts as an ortho, para-director in electrophilic substitution reactions. nih.gov
Table 2: Directing Effects of Substituents in the Synthesis of this compound
| Substituent | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) |
| -OH | Activating, Resonance Donating | ortho, para |
| -F | Deactivating, Inductively Withdrawing, Weakly Resonance Donating | ortho, para |
| -N₃ | Deactivating, Inductively Withdrawing | ortho, para |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The scalable synthesis of this compound necessitates the optimization of reaction conditions to maximize yield, ensure safety, and maintain cost-effectiveness. The synthesis of aromatic azides, particularly on a large scale, presents inherent safety challenges due to the potentially explosive nature of azide compounds. beilstein-journals.org Continuous flow chemistry has emerged as a powerful technology to mitigate these risks by minimizing the reaction volume and allowing for precise control over reaction parameters. beilstein-journals.orgd-nb.info
For the likely SNAr synthesis of this compound from 4-fluorophenol and sodium azide, several parameters would require careful optimization.
Table 3: Key Parameters for Optimization in the SNAr Synthesis of this compound
| Parameter | Importance | Potential Optimization Strategies |
| Solvent | Affects solubility of reagents and reaction rate. | Screening of polar aprotic solvents like DMF, DMSO, or acetonitrile. |
| Temperature | Influences reaction kinetics and side product formation. | Gradual increase to find the optimal balance between reaction rate and selectivity. |
| Reaction Time | Ensures complete conversion without product degradation. | Monitoring the reaction progress using techniques like TLC or HPLC. |
| Stoichiometry of Reagents | Affects yield and can lead to side reactions. | Varying the molar ratio of sodium azide to the fluoro-aromatic substrate. |
| Catalyst | May be required to enhance reaction rate. | Investigating the use of phase-transfer catalysts. |
Flow chemistry offers significant advantages for the synthesis of aryl azides. beilstein-journals.org A continuous flow process for the synthesis of this compound would involve pumping solutions of the reactants through a heated reactor coil. This setup allows for rapid heating and cooling, precise control of residence time, and improved safety by minimizing the accumulation of hazardous intermediates. d-nb.info The scalability of such a process is achieved by simply extending the operation time. d-nb.info Furthermore, in-line purification techniques can be integrated into a flow system to streamline the entire synthetic sequence.
Chemical Reactivity and Mechanistic Studies of 3 Azido 4 Fluorophenol
Reactivity of the Azido (B1232118) Group
The azide (B81097) functional group (-N₃) is the primary center of reactivity in 3-azido-4-fluorophenol. Its pseudo-halide character and its ability to act as a 1,3-dipole, a precursor to highly reactive nitrenes, and a latent amine group govern its diverse chemical transformations.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azide group in this compound readily participates in [3+2] cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and the formation of stable heterocyclic rings.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction, yielding 1,4-disubstituted 1,2,3-triazoles. In this reaction, this compound reacts with terminal alkynes in the presence of a copper(I) catalyst. The catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, activates the alkyne for nucleophilic attack by the azide. The presence of the electron-withdrawing fluorine atom on the phenyl ring of this compound can influence the electronic properties of the azide, though the reaction is generally robust and proceeds with high yield.
Table 1: Examples of CuAAC Reactions with Aryl Azides
| Aryl Azide | Alkyne Partner | Copper Source | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenyl azide | Phenylacetylene | CuSO₄/NaAsc | t-BuOH/H₂O | 91 |
| 4-Methoxyphenyl azide | 1-Octyne | CuI | THF | 85 |
This table presents representative data for CuAAC reactions with various aryl azides to illustrate the general conditions and high efficiency of this transformation. Specific data for this compound was not available in the searched literature.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. This reaction relies on the high intrinsic reactivity of a strained cyclooctyne (B158145), such as bicyclo[6.1.0]nonyne (BCN), to react with azides. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at ambient temperatures without the need for a cytotoxic copper catalyst. This makes SPAAC particularly valuable for applications in biological systems. nih.govnih.gov
The reactivity in SPAAC can be influenced by the electronic nature of the azide. Electron-deficient aryl azides, such as this compound, are expected to exhibit enhanced reactivity in SPAAC reactions. thieme-connect.descm.com This is attributed to a shift in the reaction mechanism towards an inverse-electron-demand pathway, where the interaction between the HOMO of the alkyne and the LUMO of the azide becomes more favorable. scm.com
Table 2: Second-Order Rate Constants for SPAAC Reactions of Aryl Azides with BCN
| Aryl Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
|---|---|
| Benzyl azide | 0.19 |
| 4-Azidoaniline | 0.12 |
This table illustrates the influence of electronic effects on SPAAC reaction rates. Electron-withdrawing groups on the aryl azide generally lead to an increase in the reaction rate. Specific kinetic data for this compound was not found in the reviewed literature.
While less common than azide-alkyne cycloadditions, azides can react with ketones under certain conditions, often mediated by a Lewis acid. nih.govorganic-chemistry.org These reactions can lead to the formation of various nitrogen-containing heterocycles. For instance, the reaction of alkyl azides with saturated ketones in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) can result in ring-expansion products via a Schmidt-like reaction. organic-chemistry.org However, with α,β-unsaturated ketones, the reaction can proceed differently to yield enaminones. nih.govfigshare.com The specific reaction pathway for this compound with ketones would likely depend on the nature of the ketone and the reaction conditions employed.
Thermal and Photolytic Decomposition Pathways (Nitrene Formation)
Upon thermal or photolytic activation, this compound can undergo decomposition with the extrusion of dinitrogen gas (N₂) to form a highly reactive intermediate known as a nitrene (3-fluoro-5-hydroxyphenylnitrene). smolecule.com Aryl nitrenes are electron-deficient species with a monovalent nitrogen atom, making them highly reactive towards a variety of transformations, including C-H insertion, addition to alkenes to form aziridines, and rearrangements.
The photochemistry of aryl azides has been extensively studied, often using matrix isolation techniques to trap and characterize the transient nitrene intermediates. nih.gov210.212.36acs.org The electronic properties of the substituent on the aromatic ring can influence the stability and reactivity of the resulting nitrene. The electron-withdrawing fluorine atom in the case of this compound is expected to influence the electronic structure and reactivity of the generated nitrene.
Reduction of the Azide Moiety to Amines
The azide group in this compound can be readily reduced to the corresponding primary amine, 3-amino-4-fluorophenol (B1338284). This transformation is a synthetically valuable method for the introduction of an amino group onto an aromatic ring.
Several methods are available for the reduction of aryl azides. A common and efficient method is catalytic hydrogenation, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. smolecule.com This method is generally clean and high-yielding.
Another widely used method for the reduction of azides is the Staudinger reaction. This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). The initial reaction forms a phosphazide (B1677712) intermediate, which then loses N₂ to give an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the desired amine and the corresponding phosphine oxide as a byproduct. The Staudinger reduction is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Other Azide Transformations (e.g., Conversion to Diazo Compounds)
The azide functional group is known for its diverse reactivity, participating in transformations beyond cycloadditions and reductions. One notable conversion is its transformation into a diazo compound. This reaction expands the synthetic utility of aryl azides like this compound, as diazo compounds are valuable intermediates in organic synthesis. They are precursors for carbenes and can undergo various reactions, including 1,3-dipolar cycloadditions and C-H insertion reactions. nih.gov
A modern approach for converting azides to diazo compounds involves the use of phosphinoester reagents in aqueous media. nih.govnih.gov This method is particularly advantageous as it proceeds under mild conditions, often at neutral pH and room temperature, and is tolerant of many common functional groups. nih.govorganic-chemistry.org The reaction is believed to proceed through the initial attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide intermediate. raineslab.com This intermediate can then undergo a deimidogenation reaction, facilitated by the phosphinoester, to yield the corresponding diazo compound and a phosphinamide byproduct. nih.govraineslab.com While this specific transformation has been optimized for various substrates, its application to this compound represents a potential pathway to novel diazo-functionalized fluorophenols for further synthetic elaboration. nih.govnih.gov The progress of such reactions can often be monitored by colorimetry. organic-chemistry.org
Reactivity of the Phenolic Hydroxyl Group
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group of this compound is a key site for functionalization through O-alkylation and O-acylation reactions. These reactions convert the phenol (B47542) into the corresponding ether or ester, respectively, which can alter the compound's chemical and physical properties.
O-Acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or anhydride. The reaction can be catalyzed by acids, such as trifluoromethanesulfonic acid (TfOH), or bases. mdpi.com In phenolic systems, C-acylation (a Friedel-Crafts type reaction on the aromatic ring) can compete with O-acylation. mdpi.com The choice of catalyst and reaction conditions can control the selectivity. For instance, direct C-acylation is often favored, but O-acylation can proceed to form a phenyl ester, which may then undergo a Fries rearrangement to the C-acylated hydroxyaryl ketone. mdpi.com For unprotected hydroxy-functionalized compounds, direct and chemoselective O-acylation can often be achieved under acidic conditions, which protonates other nucleophilic sites and allows the hydroxyl group to react selectively. nih.gov
O-Alkylation is typically achieved by reacting the phenol with an alkyl halide or sulfonate under basic conditions. The base, such as sodium hydride, deprotonates the phenolic hydroxyl to form a more nucleophilic phenoxide ion, which then displaces the leaving group on the alkylating agent in an SN2 reaction. The synthesis of 4-O-alkyl analogues of various complex molecules demonstrates the utility of this approach. nih.gov For this compound, the presence of electron-withdrawing groups on the ring enhances the acidity of the phenol, facilitating the formation of the phenoxide ion required for the reaction.
Table 1: Representative Reagents for O-Alkylation and O-Acylation
| Transformation | Reagent Class | Specific Examples | Catalyst/Conditions |
|---|---|---|---|
| O-Alkylation | Alkyl Halides | Propargyl bromide, Methyl iodide | Base (e.g., K₂CO₃, NaH) |
| Alkyl Sulfonates | Methyl tosylate | Base (e.g., K₂CO₃, NaH) | |
| O-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | Acid or Base |
Hydrogen Bonding Interactions and Their Influence on Reactivity
Hydrogen bonding plays a crucial role in modulating the reactivity of this compound. The compound possesses both hydrogen bond donor (the phenolic -OH) and acceptor sites (the oxygen of the hydroxyl group, the nitrogen atoms of the azide group, and the fluorine atom).
Intermolecular hydrogen bonding with solvent molecules is particularly influential. In protic solvents, the departing fluoride (B91410) anion in nucleophilic aromatic substitution reactions can be stabilized through hydrogen bonding, potentially lowering the activation energy of the reaction. smolecule.com The azide group's terminal nitrogen atoms can act as hydrogen bond acceptors, with calculated binding energies of 4.2-7.1 kcal/mol, depending on the solvent. smolecule.com The fluorine substituent can also participate in weaker hydrogen bonding interactions (calculated energies of 1.8-3.2 kcal/mol). smolecule.com These solvation interactions influence the compound's conformational preferences and the accessibility of its reactive sites.
Influence of the Fluorine Substituent on Aromatic Reactivity
Inductive and Resonance Effects on Ring Electron Density
The reactivity of the aromatic ring in this compound is governed by the interplay of electronic effects from its three substituents: the hydroxyl (-OH), azide (-N₃), and fluorine (-F) groups. These effects can be categorized as inductive and resonance effects.
The inductive effect (-I) is the withdrawal of electron density through the sigma bond framework, driven by electronegativity. du.edu.egauburn.edu Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). The oxygen in the hydroxyl group and the nitrogens in the azide group are also highly electronegative, contributing additional -I effects.
The resonance effect (+R or +M) involves the delocalization of lone pair electrons into the aromatic pi-system. du.edu.eg The hydroxyl group's oxygen and the fluorine atom both possess lone pairs that can be donated to the ring, creating a positive resonance effect (+R). auburn.edu This effect increases electron density at the ortho and para positions relative to the substituent. The azide group's resonance contribution to the phenol ring is considered negligible.
In this compound, these effects are combined:
Hydroxyl Group : Shows a -I effect but a much stronger +R effect, making it a powerful activating group and an ortho-, para-director.
Azido Group : Acts primarily as an inductively withdrawing group.
The net result is a complex electronic landscape on the aromatic ring. The strong electron-donating resonance from the hydroxyl group is counteracted by the strong inductive withdrawal from the fluorine and azide groups. This balance of forces dictates the regioselectivity of further reactions on the aromatic ring. smolecule.com
| -N₃ | Withdrawing (-I) | Negligible | Deactivating |
Modulation of Acidity and Proton Transfer Processes
The substituents on the phenol ring significantly modulate the acidity of the phenolic proton by influencing the stability of the resulting phenoxide conjugate base. Electron-withdrawing groups generally increase acidity (lower pKa) by delocalizing the negative charge on the phenoxide ion, while electron-donating groups decrease acidity (higher pKa). chemistrysteps.com
Phenol itself has a pKa of approximately 10.0. ucla.edu For this compound, both the fluorine and azide groups are electron-withdrawing, which is expected to increase the acidity of the phenolic proton compared to unsubstituted phenol.
Inductive Effect : The strong -I effect of the fluorine atom at the para position and the azide group at the meta position helps to stabilize the negative charge of the phenoxide ion. The effect of an inductive group is distance-dependent, being stronger when closer to the anionic center. chemistrysteps.comucla.edu
Resonance Effect : The +R effect of the fluorine atom, which donates electron density to the ring, can partially counteract its own stabilizing inductive effect. reddit.com This opposition between inductive and resonance effects is a known phenomenon for halophenols. For instance, 4-fluorophenol (B42351) (pKa 9.9) is only slightly more acidic than phenol (pKa 10.0), whereas 4-chlorophenol (B41353) is more acidic, indicating the resonance effect is more pronounced for fluorine. ucla.edureddit.com
Studies on 4-azidophenol (B2928251) have shown it to be slightly more acidic than phenol in the gas phase, an effect attributed primarily to the inductive withdrawal of the azido group. The combined electron-withdrawing character of both the fluorine and azide groups in this compound would therefore lead to a pKa lower than that of phenol. This enhanced acidity facilitates proton transfer processes, which are fundamental to many chemical reactions. mdpi.comchemrxiv.org The ease with which the proton can be removed affects the kinetics of reactions involving the phenoxide ion, such as O-alkylation. smolecule.com
Table 3: Comparison of Phenol Acidity (pKa values)
| Compound | pKa | Key Electronic Influence |
|---|---|---|
| Cyclohexanol | 16.0 | No resonance stabilization of conjugate base. ucla.edu |
| Phenol | 10.0 | Resonance stabilization of phenoxide ion. ucla.edu |
| 4-Fluorophenol | 9.9 | Strong -I effect counteracted by +R effect. ucla.edu |
| 3-Fluorophenol | 9.3 | Strong -I effect with minimal opposing +R effect at the anion. ucla.edu |
Directing Effects in Electrophilic and Nucleophilic Aromatic Substitution
The regiochemical outcome of aromatic substitution reactions on this compound is determined by the cumulative influence of the hydroxyl, azido, and fluoro substituents on the stability of the reaction intermediates.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. The substituents on the ring determine the position of the attack by either activating or deactivating the ring and directing the incoming electrophile to specific positions. The directing effects of the individual substituents in this compound are as follows:
Hydroxyl (-OH) group: The hydroxyl group is a potent activating group and a strong ortho, para-director. pressbooks.pubyoutube.com This is due to its ability to donate a lone pair of electrons into the aromatic π-system through resonance, which significantly increases the electron density at the ortho and para positions.
Azido (-N₃) group: The electronic nature of the azido group can be complex. It is generally considered to be an inductively withdrawing group. nih.gov However, it can also exhibit a resonance-donating effect. Studies on azidophenols have shown that the azide group acts as an inductively withdrawing group with a negligible resonance contribution in the phenol system. nih.gov
In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group is expected to dominate. The available positions for electrophilic attack are C2, C5, and C6. The hydroxyl group strongly directs to its ortho (C2 and C6) and para (C4, which is already substituted) positions. The fluoro group directs to its ortho (C3 and C5) and para (C1, already substituted) positions. The azido group's primary influence will be its inductive withdrawal.
Considering the combined effects, the C2 and C6 positions are most activated due to the strong resonance donation from the hydroxyl group. The C5 position is activated by the fluoro group's resonance effect but deactivated by its inductive effect. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the strongly activating hydroxyl group, namely C2 and C6. Steric hindrance from the adjacent azido group might slightly disfavor substitution at C2 compared to C6.
| Position | Influence of -OH (at C1) | Influence of -N₃ (at C3) | Influence of -F (at C4) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C2 | Strongly Activating (ortho) | Deactivating (inductive) | Weakly Deactivating (meta) | Favored |
| C5 | Weakly Deactivating (meta) | Weakly Deactivating (meta) | Activating (ortho, resonance), Deactivating (inductive) | Less Favored |
| C6 | Strongly Activating (ortho) | Deactivating (inductive) | Weakly Deactivating (meta) | Most Favored |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group (typically a halide).
In this compound, the fluoro atom is a potential leaving group. The rate of nucleophilic aromatic substitution is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). nih.govlibretexts.org
The azido group at the ortho position to the fluorine atom is inductively electron-withdrawing, which would activate the ring towards nucleophilic attack and stabilize the Meisenheimer complex. Conversely, the hydroxyl group is an electron-donating group, which deactivates the ring for nucleophilic attack. However, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide ion. While the phenoxide is a strong electron-donating group, the presence of the strongly electronegative fluorine and the electron-withdrawing azide group makes the displacement of the fluoride ion possible under certain conditions. The reaction is generally facilitated by strong nucleophiles and may require elevated temperatures.
Mechanistic Insights into Complex Transformations
This compound can undergo a variety of transformations centered around the reactivity of the azido and phenolic moieties.
One of the most common reactions of the azido group is the Staudinger reduction , which converts the azide to an amine. The mechanism involves the reaction of the azide with a phosphine, such as triphenylphosphine, to form a phosphazide intermediate. This intermediate then loses a molecule of nitrogen gas (N₂) to form an aza-ylide. Subsequent hydrolysis of the aza-ylide yields the corresponding amine (3-amino-4-fluorophenol) and the phosphine oxide. nottingham.ac.uk
Another significant reaction of the azido group is the 1,3-dipolar cycloaddition with alkynes to form triazoles. nih.gov This reaction, often catalyzed by copper(I) in what is known as the "click" reaction, proceeds through a concerted mechanism. The azide acts as a 1,3-dipole, reacting with the alkyne (the dipolarophile) to form a five-membered triazole ring. This reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. researchgate.netscielo.br
The phenolic hydroxyl group can also participate in various reactions. For instance, it can be alkylated or acylated under appropriate conditions. Furthermore, the entire molecule can be involved in more complex, multi-step synthetic sequences where the directing effects of its substituents are strategically utilized to construct more elaborate molecular architectures.
| Reaction Type | Reactive Site | Key Reagents | Product | General Mechanistic Feature |
|---|---|---|---|---|
| Staudinger Reduction | Azido group (-N₃) | Triphenylphosphine (PPh₃), H₂O | Amine (-NH₂) | Formation of a phosphazide intermediate followed by N₂ extrusion and hydrolysis. nottingham.ac.uk |
| 1,3-Dipolar Cycloaddition | Azido group (-N₃) | Alkyne, Cu(I) catalyst | Triazole | Concerted cycloaddition between the azide (1,3-dipole) and the alkyne. nih.gov |
| Nucleophilic Aromatic Substitution | Fluoro group (-F) | Strong nucleophile (e.g., RO⁻, RNH₂) | Substituted phenol | Addition of the nucleophile to form a Meisenheimer complex, followed by elimination of the fluoride ion. nih.govlibretexts.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons.
Molecular Dynamics Simulations for Conformational Space and Solvation
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This approach allows for the exploration of the conformational landscape of a molecule and its interactions with its environment, such as a solvent. chemrxiv.org
Theoretical Studies on Reaction Pathways and Transition States
Theoretical chemistry offers powerful tools to elucidate the complex reaction mechanisms of 3-azido-4-fluorophenol. By mapping potential energy surfaces, researchers can identify transition states and intermediates, providing a quantitative understanding of reaction kinetics and thermodynamics.
The azide (B81097) functional group in this compound is a 1,3-dipole, making it a prime candidate for [3+2] cycloaddition reactions, a cornerstone of click chemistry. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in understanding the energy profiles of these reactions. researchgate.netresearchgate.net
Theoretical models of [3+2] cycloaddition reactions involving aryl azides and various dipolarophiles (such as alkynes and alkenes) reveal that these reactions are generally concerted, proceeding through a single, highly ordered transition state. mdpi.comnih.gov The energy of this transition state, which dictates the reaction rate, is sensitive to the electronic properties of both the azide and the dipolarophile.
For this compound, the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the phenyl ring influences the energy levels of the azide's frontier molecular orbitals. DFT calculations on similar substituted aryl azides indicate that electron-withdrawing groups can lower the azide's LUMO energy, enhancing its reactivity towards electron-rich dipolarophiles. nih.gov Conversely, the hydroxyl group can raise the HOMO energy, increasing reactivity with electron-deficient partners. This "ambiphilic reactivity" is a subject of detailed computational exploration. rsc.org
The energy profile for a typical cycloaddition would show the reactants (this compound and a dipolarophile), a single activation energy barrier corresponding to the transition state, and the final triazole product at a lower energy level, indicating an exothermic reaction. researchgate.net The calculated activation energies for such reactions with simple alkynes are typically in the range of 20-25 kcal/mol. nih.gov
Table 1: Representative Calculated Energy Parameters for Aryl Azide Cycloadditions
| Reaction Parameter | Typical Calculated Value (kcal/mol) | Significance |
|---|---|---|
| Activation Energy (ΔG‡) | 20 - 25 | Determines the kinetic feasibility and rate of the reaction. |
| Reaction Energy (ΔG) | -30 to -50 | Indicates the thermodynamic driving force and stability of the product. |
Note: These are generalized values from studies on various aryl azides and are illustrative for the reactions of this compound.
Upon thermal or photochemical activation, this compound can extrude a molecule of dinitrogen (N₂) to form a highly reactive 4-fluoro-3-hydroxyphenylnitrene intermediate. Computational studies are crucial for understanding the subsequent complex reaction pathways of this nitrene, which can include intramolecular insertion and rearrangement. researchgate.netresearchgate.net
The ground state of aryl nitrenes is typically a triplet, but a low-lying singlet state is also accessible and is often the key intermediate in rearrangement reactions. scispace.com For the nitrene derived from this compound, several pathways are computationally plausible:
C-H Insertion: The nitrene can insert into an adjacent C-H bond on the aromatic ring. Theoretical calculations help determine the activation barriers for insertion at different positions.
Ring Expansion: A common pathway for singlet aryl nitrenes is the rearrangement to a seven-membered ring ketenimine (a didehydroazepine), proceeding through a transient bicyclic azirine intermediate. scispace.comnih.gov DFT calculations can map the minimum energy path for this transformation, identifying the transition states for both ring contraction to the azirine and subsequent expansion.
Curtius-like Rearrangement: While more characteristic of acyl azides, analogous rearrangements can be studied computationally for aryl nitrenes. nih.govnih.gov These studies help to determine whether a concerted mechanism (loss of N₂ simultaneous with group migration) or a stepwise mechanism (formation of a discrete nitrene intermediate followed by rearrangement) is more favorable. nih.govwikipedia.org For aryl azides, the stepwise pathway via a free nitrene is generally considered. nih.gov
Energy calculations for these processes allow chemists to predict the most likely products under different conditions. For instance, computational models have shown that ortho-substituents, like the fluorine atom in this case, can influence the stability and lifetime of the singlet nitrene, thereby affecting the product distribution. scispace.com
Prediction of Spectroscopic Parameters from First Principles
Ab initio and DFT calculations are powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in their identification and structural characterization.
By solving the electronic Schrödinger equation, these methods can compute various molecular properties that correlate directly with experimental spectra:
NMR Spectroscopy: Calculating the magnetic shielding tensors around each nucleus allows for the prediction of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. researchgate.netmdpi.com For this compound, theoretical calculations can be particularly useful in assigning the ¹⁹F NMR signal, which is highly sensitive to the electronic environment. The accuracy of these predictions depends on the level of theory and basis set used, with functionals like BHandHLYP often providing a good balance of accuracy and cost for fluorine NMR. mdpi.com
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. sigmaaldrich.com This allows for the theoretical generation of an IR spectrum. For this compound, key predicted peaks would include the O-H stretch, the characteristic asymmetric stretch of the azide group (typically around 2100 cm⁻¹), and various C-F and C-N stretching modes.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions from the ground state to various excited states. dntb.gov.ua This information can predict the absorption maxima (λ_max) in a UV-Vis spectrum, providing insight into the electronic structure of the molecule.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value |
|---|---|---|
| ¹⁹F NMR | Chemical Shift (δ) | -120 to -150 ppm (relative to CFCl₃) |
| IR | Azide Asymmetric Stretch (ν) | 2100 - 2150 cm⁻¹ |
| IR | O-H Stretch (ν) | 3200 - 3600 cm⁻¹ |
| UV-Vis | λ_max | ~250-290 nm |
Note: These values are estimations based on data for similar functional groups and require specific calculations for precise prediction.
Quantitative Structure-Property Relationships (QSPR) for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. mdpi.comnih.gov For this compound, QSPR models can be developed to predict properties like reactivity, acidity (pKa), or antioxidant potential based on calculated molecular descriptors.
The process involves:
Descriptor Calculation: A large number of numerical descriptors are calculated for a series of related molecules (e.g., substituted phenols or aryl azides). These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume), and topological indices. researchgate.netresearchgate.net
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a subset of these descriptors to an experimentally measured property. researchgate.net
Validation: The predictive power of the model is rigorously tested using internal and external validation sets of compounds. mdpi.com
For phenolic compounds, QSPR models have been successfully developed to predict antioxidant activity. nih.govresearchgate.net Descriptors such as the O-H bond dissociation enthalpy (BDE), ionization potential (IP), and the number of hydroxyl groups are often found to be critical. researchgate.netnih.gov Similarly, the pKa of substituted phenols has been accurately predicted using descriptors based on atomic charges calculated by quantum mechanical methods. scispace.comsemanticscholar.org The reactivity of aryl azides in cycloaddition reactions has also been modeled, with descriptors related to their electrophilicity and nucleophilicity being important predictors. rsc.org
For this compound, a QSPR model could predict its pKa based on the calculated charge on the phenolic oxygen and the electronic influence of the azide and fluorine substituents. Such a model would provide a rapid and cost-effective way to estimate its properties without the need for experimental measurement. semanticscholar.org
Applications in Advanced Chemical Synthesis and Material Science
3-Azido-4-fluorophenol as a Precursor in Multi-Step Organic Synthesis
This compound serves as a versatile precursor in multi-step organic synthesis, valued for its dual functionality which allows for sequential and orthogonal chemical modifications. smolecule.com Its structure, featuring an azide (B81097) group, a phenolic hydroxyl group, and a fluorine atom on an aromatic ring, provides multiple reactive sites for constructing complex molecular architectures. This trifunctional nature makes it a valuable building block in the synthesis of pharmaceuticals and other intricate organic molecules. smolecule.comsyrris.jprsc.orgresearchgate.net The presence of both an azide and a hydroxyl group allows chemists to choose which functionality to react first, enabling a high degree of control over the synthetic pathway.
The azide moiety is a key functional group that opens up a wide array of chemical transformations, most notably the 1,3-dipolar cycloaddition reaction with alkynes to form highly stable 1,2,3-triazole rings. youtube.com This reaction, a cornerstone of "click chemistry," is renowned for its high yield, specificity, and compatibility with a wide range of functional groups. organic-chemistry.orgnih.gov The resulting triazole ring is not merely a linker; it is an aromatic, rigid, and metabolically stable structure that can act as a pharmacophore or influence the physicochemical properties of the parent molecule. youtube.comnih.govthermofisher.com
The cycloaddition can be performed under thermal conditions, but this often requires high temperatures and can lead to a mixture of 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.org More controlled and widely used are the catalyzed versions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, pioneered by Sharpless and Meldal, proceeds under mild conditions, often at room temperature and in aqueous solutions, to exclusively yield the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.govwowessays.com The reaction involves the formation of a copper acetylide intermediate which then reacts with the azide. organic-chemistry.orgscielo.br
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]), direct the reaction to selectively produce the 1,5-disubstituted triazole isomer. organic-chemistry.orgwowessays.com This complementary regioselectivity is crucial for creating specific isomers needed for targeted applications.
The ability to use this compound in these reactions allows for the covalent linking of the fluorophenol moiety to a vast library of alkyne-containing molecules, generating diverse structures for screening in drug discovery and materials science. youtube.com
Table 1: Examples of Triazole Formation from this compound
| Alkyne Reactant | Catalyst System | Primary Product | Regioisomer |
|---|---|---|---|
| Phenylacetylene | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(4-Fluoro-3-hydroxyphenyl)-4-phenyl-1H-1,2,3-triazole | 1,4-disubstituted |
| Propargyl Alcohol | Cu(I) source (e.g., CuI) | (1-(4-Fluoro-3-hydroxyphenyl)-1H-1,2,3-triazol-4-yl)methanol | 1,4-disubstituted |
| Phenylacetylene | Ru catalyst (e.g., [Cp*RuCl] complex) | 1-(4-Fluoro-3-hydroxyphenyl)-5-phenyl-1H-1,2,3-triazole | 1,5-disubstituted |
| Ethyl Propiolate | Cu(I) source | Ethyl 1-(4-fluoro-3-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylate | 1,4-disubstituted |
The phenolic hydroxyl group on this compound provides a second, independent site for chemical modification, which can be addressed before or after the transformation of the azide group. This versatility is a significant advantage in multi-step synthesis. Common derivatization strategies for phenolic hydroxyl groups include etherification and esterification. nih.gov
Etherification: The phenol (B47542) can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide (Williamson ether synthesis). This allows for the introduction of a wide variety of alkyl or aryl chains, which can be used to tune properties such as solubility, lipophilicity, or to provide another point of attachment for further synthesis.
Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This is a common strategy in the synthesis of prodrugs or to protect the hydroxyl group during subsequent reaction steps. nih.gov
By combining these reactions with the azide chemistry, complex molecules can be assembled. For instance, one could first perform an etherification on the hydroxyl group, then use the azide in a click reaction to attach the molecule to a larger scaffold, creating a branched structure with precisely controlled functionality at each position.
The construction of complex molecules, particularly for pharmaceutical applications, often requires precise control over the spatial arrangement of atoms (stereochemistry) and the specific placement of functional groups (regiochemistry). This compound is a valuable component in synthetic strategies aiming to achieve such control.
Regioselectivity: As discussed previously, the reaction of the azide group with unsymmetrical alkynes can be directed to form either the 1,4- or 1,5-triazole isomer with high fidelity by selecting a copper or ruthenium catalyst, respectively. organic-chemistry.orgrsc.org This is a powerful tool for controlling the connectivity and final three-dimensional shape of a molecule. Furthermore, regioselective reactions can be performed on the aromatic ring itself, although this is less common than derivatizing the existing functional groups. nih.govrsc.orgorganic-chemistry.org
Stereoselectivity: While this compound itself is not chiral, it can be incorporated into stereoselective syntheses. rsc.org It can be attached to a chiral molecule or a stereogenic center can be created in a substituent that is added to the phenol or azide group. For example, this compound could be reacted with an enantiopure chiral epoxide via its phenolic hydroxyl group. The resulting ether would have a defined stereocenter. This chiral, functionalized building block could then be carried through further synthetic steps to produce a final complex molecule with high diastereomeric and enantiomeric purity. researchgate.netbeilstein-journals.org
Role in Polymer Functionalization and Material Engineering
The unique reactivity of this compound makes it a powerful tool for modifying polymers and engineering materials with tailored properties. smolecule.com Its ability to participate in highly efficient click reactions allows for the covalent attachment of the fluorophenol moiety to polymer backbones or surfaces, thereby imparting new functionalities. dntb.gov.ua
Post-polymerization modification (PPM) is a strategy used to introduce functional groups onto a pre-formed polymer chain. researchgate.netmdpi.com This approach is often more versatile than polymerizing functional monomers directly. Click chemistry, particularly CuAAC, is an ideal reaction for PPM due to its high efficiency and orthogonality. nih.govmdpi.comnih.gov
The process typically involves two steps:
Synthesis of a "clickable" polymer: A polymer is synthesized to have either alkyne or azide groups accessible along its backbone or at its chain ends. For example, a polymer could be made by polymerizing propargyl methacrylate, resulting in a chain with pendent alkyne groups. nih.govzju.edu.cn
Clicking on the functional molecule: The alkyne-functionalized polymer is then reacted with this compound in the presence of a Cu(I) catalyst. researchgate.net The azide group of the small molecule reacts with the alkyne groups on the polymer, covalently grafting the 4-fluoro-3-hydroxyphenyl units onto the polymer structure. mdpi.com
This method allows for precise control over the degree of functionalization and can be used to create a wide variety of advanced materials. The introduction of the fluorophenol group can significantly alter the polymer's properties, such as increasing its thermal stability, changing its surface energy and hydrophobicity, or introducing a site (the phenol) for further conjugation. researchgate.net
Table 2: Polymer Functionalization with this compound via Click Chemistry
| Base Polymer Backbone | Modification Strategy | Resulting Polymer Property | Potential Application |
|---|---|---|---|
| Poly(propargyl methacrylate) | Grafting this compound onto pendent alkyne groups via CuAAC. | Increased hydrophobicity and thermal stability; provides phenolic groups for further reaction. | Specialty coatings, functional membranes. |
| Alkyne-terminated Poly(ethylene glycol) (PEG) | "Clicking" this compound to the chain end of PEG. | Creates a heterobifunctional polymer with a terminal fluorophenol group. | Bioconjugation, surface modification for biomedical devices. nih.gov |
| Poly(styrene-co-4-ethynylstyrene) | Attaching this compound to the ethynyl (B1212043) groups along the polystyrene backbone. | Modifies surface energy and adhesion characteristics of polystyrene. | Advanced composites, functional plastics. |
The principles of click chemistry can be extended from modifying polymer chains to functionalizing the surfaces of materials. smolecule.com This allows for the creation of surfaces with precisely engineered chemical and physical properties. Applications include creating biocompatible coatings for medical implants, developing specialized sensors, and fabricating microelectronic components. nih.gov
The general strategy for surface modification involves:
Surface Activation: The substrate material (e.g., silicon, glass, gold, or a polymer film) is first treated to introduce alkyne groups onto its surface. This can be done using various surface chemistry techniques, such as silanization with an alkyne-containing silane (B1218182) agent. mdpi.com
Covalent Attachment: The alkyne-functionalized surface is then immersed in a solution containing this compound and a Cu(I) catalyst. The azide-alkyne cycloaddition reaction occurs, forming a dense, covalently attached monolayer of 4-fluoro-3-hydroxyphenyl groups on the surface. zju.edu.cnresearchgate.net
This process creates a robust and stable functional coating. mdpi.com The presence of the fluorophenol moiety can dramatically alter the surface's wettability, adhesion, and biocompatibility. The phenolic hydroxyl groups on the newly formed surface can also serve as chemical handles for the subsequent attachment of other molecules, such as proteins, DNA, or drugs, in a layer-by-layer fashion. smolecule.comzju.edu.cn
Integration into Hybrid Materials and Nanostructures
The functionalization of nanoparticles to enhance their properties for specific applications is a significant area of research in materials science. Molecules like this compound can serve as surface ligands, modifying the characteristics of nanoparticles. The azido (B1232118) group is particularly useful for "click chemistry" reactions, a set of highly efficient and specific reactions, which allow for the covalent linking of the functionalized nanoparticles to other molecules or surfaces.
The general process of functionalizing nanoparticles involves conjugating molecules onto their surface. The high surface-to-volume ratio of nanoparticles allows for efficient modification. For instance, iron oxide (Fe₃O₄) nanoparticles can be functionalized with various organic molecules to improve their stability, biocompatibility, and functionality for applications in biomedical imaging, biosensing, and environmental remediation. nih.gov While direct studies detailing the integration of this compound onto such nanostructures are not extensively documented in publicly available research, the chemical properties of the compound suggest its potential as a functionalizing agent. The phenolic hydroxyl group could facilitate attachment to metal oxide surfaces, while the azido group would remain available for subsequent bioorthogonal reactions.
Table 1: Potential Interactions for Nanoparticle Functionalization
| Functional Group of this compound | Nanoparticle Surface Type | Potential Interaction |
|---|---|---|
| Phenolic Hydroxyl (-OH) | Metal Oxides (e.g., Fe₃O₄, TiO₂) | Covalent bond formation or strong physisorption |
| Azido (-N₃) | Alkyne-modified surfaces | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry) |
Development of Advanced Chemical Probes and Labeling Reagents
The unique reactivity of the azido group makes this compound a valuable component in the design of chemical probes and labeling reagents, particularly for biological imaging and diagnostics.
Design Principles for Bioorthogonal Ligation Handles (focus on chemistry)
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is a premier example of a bioorthogonal functional group due to its small size, stability, and lack of reactivity with most biological molecules. nih.gov
The primary design principle for using an azide as a bioorthogonal ligation handle is its specific reactivity with a partner functional group, most commonly a strained alkyne (in strain-promoted azide-alkyne cycloaddition, SPAAC) or a terminal alkyne in the presence of a copper(I) catalyst (in copper-catalyzed azide-alkyne cycloaddition, CuAAC). researchgate.net
Key Chemical Reactions of the Azido Group in this compound:
[3+2] Cycloaddition: The azido group readily participates in [3+2] cycloaddition reactions with alkynes to form stable triazole rings. This reaction is the cornerstone of "click chemistry." smolecule.com
Staudinger Ligation: The azide can react with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an aza-ylide intermediate, which can then be trapped to form a stable amide bond. This was one of the first bioorthogonal reactions developed. nih.gov
Reduction: The azido group can be reduced to a primary amine (-NH₂) using various reducing agents, such as hydrogen with a palladium catalyst. This allows for the conversion of the azide into another functional handle. smolecule.com
The presence of the electron-withdrawing fluorine atom on the aromatic ring of this compound can influence the electronic properties of the azido group, potentially affecting its reactivity in these ligation reactions.
Fluorinated Azides in Fluorescent Probe Design (chemistry of fluorophores)
Fluorinated azides are incorporated into the structure of fluorophores to create "turn-on" fluorescent probes. The principle often relies on the quenching of fluorescence by the azide group in its native state. Upon reaction of the azide (e.g., via click chemistry), the electronic properties of the molecule are altered, leading to a significant increase in fluorescence quantum yield.
One common mechanism for this fluorescence quenching is photoinduced electron transfer (PeT). In the unreacted probe, the azide group can act as an electron donor to the excited fluorophore, quenching its fluorescence. Conversion of the azide to a triazole through cycloaddition typically lowers the energy of the highest occupied molecular orbital (HOMO) of that portion of the molecule, inhibiting PeT and thus "turning on" the fluorescence.
Table 2: General Photophysical Changes in Azide-Masked Fluorophores Upon Reaction
| Property | Before "Click" Reaction (Azide) | After "Click" Reaction (Triazole) | Rationale |
|---|---|---|---|
| Fluorescence Intensity | Low (Quenched) | High (Fluorescent) | Inhibition of Photoinduced Electron Transfer (PeT) |
| Quantum Yield | Very Low | Significantly Increased | Electronic alteration of the quenching moiety |
Catalysis and Organocatalysis Utilizing this compound Derivatives
Organocatalysis is a form of catalysis that uses small organic molecules to accelerate chemical reactions. While there is extensive research on catalysis involving phenol derivatives, specific studies detailing the use of this compound or its direct derivatives as catalysts are limited in the reviewed literature.
Theoretically, derivatives of this compound could be designed to act as catalysts. For example, the phenolic hydroxyl group is acidic and can participate in hydrogen bonding, a key interaction in many organocatalytic systems. The azido group could be reduced to an amine, and the resulting 3-amino-4-fluorophenol (B1338284) could be further derivatized to create chiral catalysts for asymmetric synthesis. The fluorine atom can impart unique steric and electronic effects that could influence the catalyst's activity and selectivity.
For instance, artificial enzymes have been shown to catalyze the oxidation of halophenols. One study demonstrated that an artificial metalloenzyme could catalyze the selective oxidative dehalogenation of 4-fluorophenol (B42351). mdpi.com This indicates that the fluorophenol scaffold can interact with catalytic centers and undergo transformation, suggesting that derivatives could be designed to mediate catalytic processes. However, the direct application of this compound derivatives in this context remains an area for future exploration.
Future Research Directions and Emerging Opportunities
Development of Novel Green Synthetic Routes
The traditional synthesis of 3-azido-4-fluorophenol often involves nucleophilic aromatic substitution (SNAr) on 4-fluorophenol (B42351) using sodium azide (B81097) in polar aprotic solvents like DMF or DMSO. smolecule.com While effective, future research is geared towards developing more environmentally benign "green" synthetic methods. These approaches aim to reduce the use of hazardous materials, improve energy efficiency, and enhance safety.
Key areas for development include:
Flow Chemistry: Continuous flow reactors can improve the safety and efficiency of handling potentially explosive azide compounds, offering better temperature control and scalability compared to batch processes. smolecule.com
Biocatalysis: The use of enzymes to catalyze the azidation of phenolic compounds could offer high selectivity under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.
Alternative Azidating Agents: Research into less hazardous azide sources and novel diazotransfer reactions could provide safer alternatives to traditional methods. smolecule.com Recent developments in the direct azidation of phenols using reagents like azidoimidazolinium salts in protic solvents offer a promising avenue, as this can suppress the formation of byproducts. chemistryviews.org
| Synthetic Method | Key Features | Potential Green Advantages |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of 4-fluorophenol with sodium azide in DMF/DMSO. smolecule.com | Well-established and high-yielding. |
| Continuous Flow Synthesis | SNAr reaction performed in a microreactor system. smolecule.com | Enhanced safety for azide use, improved heat transfer, easily scalable. |
| Direct Azidation | Use of azidoimidazolinium salts to directly functionalize the phenol (B47542) ring. chemistryviews.org | Avoids pre-functionalization steps; use of protic solvents can reduce byproducts. chemistryviews.org |
| Biocatalysis (Hypothetical) | Enzyme-mediated azidation. | Mild reaction conditions, high regioselectivity, use of aqueous media. |
Exploration of Unconventional Reactivity Patterns
While the azide group is well-known for its participation in [3+2] cycloaddition reactions (click chemistry) and reduction to amines, and the phenol group for its acidity and electrophilic substitution, the interplay of functionalities in this compound could lead to unconventional reactivity. smolecule.com Future studies could focus on:
Photoreactivity: Aryl azides can form highly reactive nitrenes upon photolysis. The presence of the fluorine and hydroxyl groups could modulate the reactivity of the resulting nitrene, enabling novel intramolecular cyclizations or C-H insertion reactions.
Oxidative Reactions: The phenol ring is susceptible to oxidation. Investigating the oxidative azidation of this compound itself could lead to the formation of azidodienones, which are valuable synthetic intermediates. rsc.org Preliminary studies on other phenols suggest that reagents like iodine azide can initiate such transformations. rsc.org
Metal-Catalyzed Reactions: Beyond copper-catalyzed click chemistry, other transition metals could activate the molecule in unique ways, potentially enabling novel cross-coupling reactions at the C-F bond or directed C-H functionalization.
Integration into Advanced Supramolecular Systems
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The functional groups on this compound make it an excellent candidate for designing complex, self-assembling systems.
Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, while the azide group can act as a hydrogen bond acceptor. This donor-acceptor pairing can be exploited to create predictable, self-complementary hydrogen bond networks, leading to the formation of tapes, sheets, or more complex three-dimensional structures. nih.gov
Coordination Chemistry: The azide and phenol moieties can act as ligands for metal ions, facilitating the self-assembly of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com The specific geometry and electronic properties of the resulting structures would be influenced by the choice of metal ion. mdpi.com
| Functional Group | Supramolecular Role | Potential Interaction | Resulting Structure |
|---|---|---|---|
| Phenolic -OH | Hydrogen Bond Donor | O-H···N (azide), O-H···O | Chains, layers, networks nih.gov |
| Azide (-N₃) | Hydrogen Bond Acceptor, Ligand | N···H-O (phenol), Metal coordination | Self-complementary pairs, coordination polymers nih.govmdpi.com |
| Aromatic Ring | π-system | π-π stacking | Stacked columnar structures |
Harnessing Fluorine and Azide Synergies for Enhanced Functionality
The combination of fluorine and azide groups on a single aromatic ring provides a synergistic effect that can be harnessed for advanced applications. sigmaaldrich.com
Modulated Reactivity: The strong electron-withdrawing nature of the fluorine atom influences the electronic properties of the entire molecule. It dictates the regioselectivity during SNAr synthesis and can affect the rate and selectivity of reactions involving the azide and phenol groups. smolecule.com
Bioconjugation and Imaging: The azide enables covalent attachment to biomolecules via click chemistry, while the fluorine atom offers several advantages. sigmaaldrich.comnih.gov It can increase metabolic stability and lipophilicity, which are desirable properties in medicinal chemistry. nih.govmdpi.com Furthermore, the 19F nucleus is NMR-active, allowing the resulting conjugates to be studied using 19F NMR spectroscopy, a powerful analytical tool with a low biological background signal. sigmaaldrich.com This dual functionality makes the compound a powerful heterobifunctional linker. nih.govcapes.gov.br
Application in Chemical Biology Tools Beyond in vivo Studies
Beyond its potential use in therapeutics, this compound is a versatile scaffold for creating chemical tools for in vitro biological research. sigmaaldrich.com The azide group's ability to participate in bioorthogonal "click" reactions is central to these applications. sigmaaldrich.com
Future opportunities lie in developing:
Activity-Based Probes: The compound can be incorporated into molecules designed to covalently bind to the active site of specific enzymes. The azide handle allows for the subsequent attachment of reporter tags (like fluorophores or biotin) via click chemistry, enabling the detection and quantification of enzyme activity in complex biological samples.
Surface Functionalization for Biosensors: As a derivative of perfluorophenyl azides (PFPAs), the molecule can be used to functionalize surfaces like polymers, oxides, or metal films. nih.govcapes.gov.br This allows for the immobilization of biomolecules onto sensor chips for various in vitro diagnostic assays, such as surface plasmon resonance (SPR) or microarrays. nih.gov The azide group provides a specific point of attachment for capturing target analytes from a solution.
Fluorescent Probes: By attaching a fluorophore to the phenolic oxygen or another position, and using the azide for targeting, novel probes can be developed for in vitro imaging and quantification of specific cellular components or analytes in assays like flow cytometry or fluorescence microscopy. nih.gov
Q & A
Q. What are the key considerations for synthesizing 3-azido-4-fluorophenol with high purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of fluorophenol derivatives. A common approach includes:
- Nitration/Reduction : Introduce an amino group to 4-fluorophenol, followed by diazotization and azide substitution (e.g., using NaN₃/Cu(I) catalysis) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product.
- Characterization : Confirm purity via HPLC (>95%) and structural integrity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
Q. How does the azido group influence the stability of this compound under ambient conditions?
- Methodological Answer : The azido group is photolabile and thermally sensitive. Stability studies recommend:
- Storage : In dark, anhydrous conditions at −20°C to prevent decomposition.
- Handling : Avoid prolonged exposure to UV light or temperatures >40°C.
- Monitoring : Track decomposition via TLC or FT-IR (loss of N₃ asymmetric stretch at ~2100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or paramagnetic impurities. Strategies include:
- Multi-Technique Validation : Cross-validate with 2D NMR (COSY, HSQC) and high-resolution MS .
- Computational Modeling : Compare experimental spectra with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA software) .
- Empirical Contradiction Analysis : Apply iterative hypothesis testing to isolate confounding variables (e.g., solvent polarity effects) .
Q. What experimental designs optimize the use of this compound in click chemistry for bioconjugation?
- Methodological Answer : The compound’s azido group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimization involves:
- Catalyst System : Use CuSO₄/sodium ascorbate with TBTA ligand to enhance reaction rate and reduce copper-induced toxicity .
- Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) improve solubility, while aqueous buffers (pH 7–8) suit biomolecule conjugations .
- Kinetic Monitoring : Track reaction progress via UV-Vis (disappearance of azide peak) or fluorescence quenching .
Q. How can this compound serve as a scaffold for enzyme inhibition studies?
- Methodological Answer : Its fluorophenol core allows hydrogen bonding with active sites, while the azido group enables photoaffinity labeling. Steps include:
- Enzyme Assays : Measure inhibition kinetics (IC₅₀) using fluorogenic substrates (e.g., para-nitrophenyl esters for hydrolases) .
- Photo-Crosslinking : Irradiate at 365 nm to covalently trap enzyme-ligand complexes, followed by SDS-PAGE/MS analysis .
- Docking Studies : Use AutoDock or Schrödinger Suite to predict binding modes and guide mutagenesis validation .
Data Contradiction and Reproducibility
Q. Why do discrepancies arise in reported biological activities of this compound derivatives?
- Methodological Answer : Variations in cytotoxicity or enzyme inhibition may stem from:
- Impurity Profiles : Trace solvents (e.g., DMF) or synthetic byproducts (e.g., triazoles) can skew results. Validate purity via LC-MS .
- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) alter ligand-receptor interactions .
- Cell Line Variability : Use standardized cell lines (e.g., HEK293 or HeLa) with controlled passage numbers for reproducibility .
Applications in Medicinal Chemistry
Q. What strategies enhance the metabolic stability of this compound-based prodrugs?
- Methodological Answer : To mitigate rapid hepatic clearance:
- Prodrug Design : Mask the phenol group as a phosphate ester or acyloxymethyl ether for slow hydrolysis in vivo .
- Isotopic Labeling : Incorporate ¹⁸F or ¹⁹F for PET imaging to track biodistribution without altering pharmacokinetics .
- CYP450 Inhibition : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
